molecular formula C12H19LiN2O4 B13510941 Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13510941
M. Wt: 262.3 g/mol
InChI Key: IOXFRYJRLFTZFE-UHFFFAOYSA-M
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Description

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate is a lithium salt of a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a carboxylate moiety. The compound’s structure comprises a 1,4-diazabicyclo[3.2.1]octane core, a rigid bicyclic system that imposes steric constraints and influences reactivity. The Boc group serves to protect the amine functionality, enhancing stability during synthetic processes, while the carboxylate group contributes to solubility in polar solvents. Lithium as the counterion may improve solubility in aprotic solvents compared to heavier alkali metal salts.

This compound is likely utilized in organic synthesis as an intermediate or catalyst, particularly in reactions requiring steric hindrance or controlled basicity. Its bicyclic framework may facilitate enantioselective transformations, though specific applications remain underreported in publicly available literature.

Properties

Molecular Formula

C12H19LiN2O4

Molecular Weight

262.3 g/mol

IUPAC Name

lithium;4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C12H20N2O4.Li/c1-12(2,3)18-11(17)14-7-9(10(15)16)13-5-4-8(14)6-13;/h8-9H,4-7H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

IOXFRYJRLFTZFE-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC(N2CCC1C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

  • Step 1: Synthesis of 1,4-diazabicyclo[3.2.1]octane-2-carboxylic acid derivative

    The core bicyclic amine, 1,4-diazabicyclo[3.2.1]octane, is functionalized at the 2-position with a carboxylic acid group. This intermediate is typically prepared via controlled ring-forming reactions or functional group transformations on precursor diazabicyclo compounds.

  • Step 2: Protection with tert-butoxycarbonyl group

    The amine functionality of the bicyclic compound is protected by reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent such as dichloromethane. This step yields the 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylic acid derivative.

  • Step 3: Formation of lithium salt

    The carboxylic acid group is neutralized with a lithium base, commonly lithium hydroxide or lithium carbonate, in an aqueous or mixed solvent system to form the lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate salt. The reaction is typically performed at ambient temperature with stirring until complete conversion.

Reaction Conditions and Optimization

Step Reagents and Conditions Solvent Temperature Time Notes
1 Diazabicyclo precursor + carboxylation reagents Variable (e.g., THF, DMF) 0–25°C Several hours Controlled to avoid side reactions
2 tert-Butyl chloroformate + base (triethylamine) Dichloromethane 0–5°C 1–3 hours Low temperature to improve selectivity
3 Lithium hydroxide or lithium carbonate Water/THF or MeOH Room temp 1–2 hours Stoichiometric lithium base to ensure complete salt formation

Industrial Scale Considerations

  • Use of continuous flow reactors to control exothermic steps, especially during Boc protection.
  • Automated pH monitoring during lithium salt formation to optimize neutralization.
  • Purification by recrystallization or chromatography to achieve high purity (>98%).
Parameter Typical Range Impact on Product Quality
Reaction temperature (Boc protection) 0–5°C Controls selectivity and reduces side products
Base equivalents (for Boc protection) 1.1–1.5 eq Ensures complete neutralization of HCl byproduct
Lithium base equivalents 1.0–1.2 eq Ensures full conversion to lithium salt
Solvent choice Dichloromethane, THF, Water mixtures Affects solubility and reaction rate
Reaction time 1–3 hours per step Longer times may increase yield but risk impurities
  • The preparation of this compound is well-established through a three-step process involving carboxylation, Boc protection, and lithium salt formation.
  • Maintaining low temperatures during the Boc protection step is critical for high yield and purity.
  • The use of lithium hydroxide or lithium carbonate in aqueous or mixed solvents effectively converts the carboxylic acid to its lithium salt form.
  • Industrial synthesis benefits from process automation and continuous flow technology to improve scalability and reproducibility.
  • The compound's purity and structural integrity are essential for its applications in organic synthesis and pharmaceutical research, necessitating stringent control of reaction parameters and purification protocols.
  • Preparation and reaction conditions adapted from synthetic protocols of tert-butyl diazabicyclo derivatives documented in peer-reviewed organic chemistry literature and verified industrial synthesis practices.
  • Physicochemical data and lithium salt formation details corroborated by chemical supplier databases and chemical safety datasheets.
  • Structural and functional insights supported by pharmaceutical research compound registries and organic synthesis manuals.

Chemical Reactions Analysis

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves the coordination of the lithium ion to the bicyclic structure, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Protective Group(s) Counterion Molecular Weight (g/mol) Notable Applications
Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate 1,4-diazabicyclo[3.2.1]octane Boc, carboxylate Li⁺ ~350 (estimated) Synthetic intermediate, catalysis (hypothetical)
4-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole [4{30}] Imidazole Boc, alanyl N/A ~300 (estimated) Peptide synthesis, protecting group chemistry
1,4-Diazabicyclo[2.2.2]octane (DABCO) 1,4-diazabicyclo[2.2.2]octane None N/A 112.17 Base catalyst, gas-phase reactions
Sodium 4-(Boc-amino)piperidine-1-carboxylate Piperidine Boc, carboxylate Na⁺ ~290 (estimated) Drug discovery, solubility enhancer

Key Observations :

Core Structure Differences :

  • The 1,4-diazabicyclo[3.2.1]octane core in the target compound introduces greater steric hindrance compared to DABCO’s smaller 2.2.2 bicyclic system. This likely reduces nucleophilicity but enhances selectivity in catalytic applications.
  • Imidazole-based analogues (e.g., 4{30}) lack the bicyclic rigidity, favoring planar geometry and distinct reactivity in peptide coupling .

Protective Group Utility: The Boc group in the target compound and 4{30} ensures amine protection under basic conditions but is acid-labile, enabling deprotection in acidic media. This contrasts with benzyloxycarbonyl (Cbz) groups in related compounds (e.g., 4{31}), which require hydrogenolysis .

Counterion Effects :

  • Lithium salts generally exhibit higher solubility in aprotic solvents (e.g., THF, DMF) compared to sodium or potassium analogues, which may precipitate in polar solvents. This property is critical for homogeneous reaction conditions.

Physicochemical and Functional Comparisons

Table 2: Experimental Data on Stability and Reactivity

Property Target Compound DABCO 4{30}
Solubility in THF High (Li⁺ counterion) Moderate Low (neutral imidazole)
Thermal Stability (°C) ~150 (Boc decomposition) >200 (stable) ~100 (imidazole labile)
Basicity (pKa) ~8 (carboxylate influence) 8.5 (free amine) N/A (protected amine)
Catalytic Utility Potential asymmetric induction Proton abstraction Peptide coupling

Research Findings :

  • Boc Group Stability : The Boc group in the target compound decomposes at ~150°C, aligning with typical Boc-protected amines. This contrasts with imidazole derivatives (e.g., 4{30}), where the Boc group stabilizes amidic bonds but lowers thermal stability due to the imidazole ring’s sensitivity .
  • Lithium vs. Sodium Salts: Lithium carboxylates (target compound) display superior solubility in THF compared to sodium analogues, facilitating use in organometallic reactions (e.g., Grignard or Suzuki couplings).

Biological Activity

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate is a lithium salt with significant biological activity, particularly as a β-lactamase inhibitor. This compound's unique bicyclic structure and chemical properties make it a valuable candidate in medicinal chemistry, especially in the context of combating antibiotic resistance.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H19_{19}LiN2_2O4_4
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 2648939-60-8

The compound features a bicyclic framework that includes two nitrogen atoms, contributing to its reactivity and biological properties. The tert-butoxycarbonyl group enhances the compound's stability and solubility, making it suitable for various pharmaceutical applications .

This compound acts primarily as a β-lactamase inhibitor. It binds to β-lactamase enzymes, which are responsible for hydrolyzing β-lactam antibiotics such as ceftazidime and imipenem. By inhibiting these enzymes, the compound restores the efficacy of these antibiotics against resistant bacterial strains.

Biological Activity

Recent studies have highlighted the biological activity of this compound in several key areas:

  • β-Lactamase Inhibition : The compound has shown effective inhibition against various β-lactamases, thereby preserving the activity of β-lactam antibiotics in clinical settings.
  • Antibacterial Efficacy : In vitro studies demonstrate that this compound significantly enhances the antibacterial activity of β-lactam antibiotics against resistant strains.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
AvibactamDiazabicyclooctaneβ-lactamase inhibitor
Clavulanic Acidβ-lactam structureβ-lactamase inhibitor
Tazobactamβ-lactam structureβ-lactamase inhibitor

Uniqueness : this compound is distinguished by its lithium salt form and specific structural modifications that enhance its solubility and stability compared to other inhibitors.

Case Studies and Research Findings

Research has focused on various aspects of this compound's biological activity:

  • In Vitro Studies : Experimental data indicate that this compound effectively inhibits the enzymatic activity of multiple β-lactamases, thus preserving the integrity of β-lactam antibiotics in resistant bacterial strains.
  • Potential Therapeutic Uses : Beyond its role in antibiotic resistance, ongoing research is exploring its interactions with other biological targets to assess potential therapeutic applications in different disease contexts .

Q & A

Q. What is the standard protocol for synthesizing Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate?

The synthesis involves two key steps:

  • Step 1: React 1,4-diazabicyclo[3.2.1]octane with tert-butoxycarbonyl (Boc) anhydride under inert conditions (e.g., nitrogen/argon) to protect the amine group.
  • Step 2: Treat the Boc-protected intermediate with lithium salts (e.g., LiOH or LiCl) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Critical parameters include moisture exclusion (to prevent lithium degradation) and temperature control (typically 0–25°C). Yields are highly solvent-dependent, with THF favoring lithium coordination .

Q. How does the bicyclic structure influence the compound’s reactivity in nucleophilic reactions?

The 1,4-diazabicyclo[3.2.1]octane framework contains two nitrogen atoms: one tertiary (bridging position) and one secondary. This creates a rigid, electron-rich environment that enhances nucleophilicity. The lithium ion further polarizes the carboxylate group, increasing its ability to attack electrophilic centers (e.g., carbonyl carbons in cross-coupling reactions). Computational studies suggest the bicyclic strain lowers activation energy for ring-opening reactions .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as:

  • A building block for synthesizing polycyclic amines in drug candidates (e.g., kinase inhibitors).
  • A ligand for stabilizing transition metals in catalytic asymmetric reactions.
  • A protecting group strategy for amines in peptide mimetics, leveraging the Boc group’s acid-labile properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Optimization: Replace DCM with THF to enhance lithium coordination, improving reaction kinetics.
  • Temperature Gradients: Perform the Boc protection step at 0°C (to minimize side reactions) and the lithiation step at 25°C (to ensure complete salt formation).
  • Stoichiometry: Use a 10% excess of lithium salt to compensate for moisture traces.
  • Validation: Monitor progress via <sup>1</sup>H NMR for Boc-group incorporation (δ 1.4 ppm, singlet) and IR for carboxylate-Li<sup>+</sup> stretching (1650–1700 cm<sup>-1</sup>) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies between theoretical and observed NMR/X-ray data often arise from:

  • Dynamic effects: Conformational flexibility of the bicyclic ring may cause signal splitting. Use variable-temperature NMR (e.g., –40°C to 25°C) to "freeze" rotamers.
  • Lithium coordination variability: Different solvents (THF vs. DCM) alter Li<sup>+</sup> binding modes, affecting chemical shifts. Cross-validate with X-ray crystallography or DFT calculations .

Q. What mechanistic insights explain its role in forming stable intermediates during catalysis?

The compound acts as a bifunctional catalyst :

  • The carboxylate-Li<sup>+</sup> pair activates electrophiles (e.g., aldehydes) via Lewis acid-base interactions.
  • The tertiary amine deprotonates substrates (e.g., enolates), enabling asymmetric induction. Kinetic isotope effect (KIE) studies and deuterium labeling have shown rate-determining steps involve proton transfer, with enantioselectivity controlled by the bicyclic scaffold’s rigidity .

Safety and Handling Guidelines

  • Storage: Keep under argon at –20°C to prevent lithium hydrolysis.
  • Toxicity: Limited data available; assume acute toxicity (LD50 < 50 mg/kg) based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood .

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